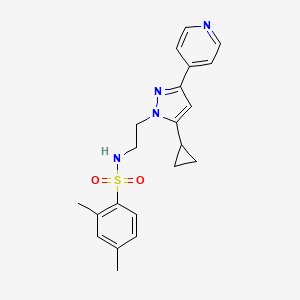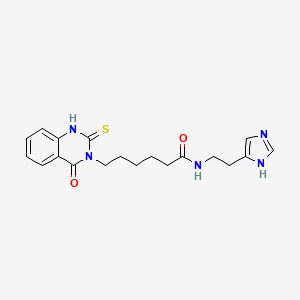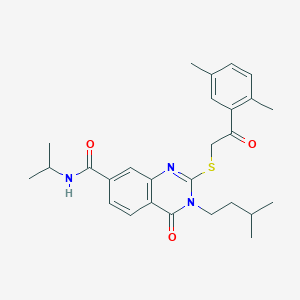![molecular formula C21H18ClN5O2S B2706413 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 886929-09-5](/img/structure/B2706413.png)
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O2S and its molecular weight is 439.92. The purity is usually 95%.
BenchChem offers high-quality 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A series of acetamide derivatives have been synthesized and evaluated for their in-vitro antibacterial, antifungal, and anti-tuberculosis activities. These compounds, featuring a 1,2,4-triazole ring system, have attracted attention due to their wide range of pharmaceutical activities, including antimicrobial properties. Specifically, derivatives containing chloroacetamide groups have shown moderate antimicrobial activity against various bacterial and fungal strains, indicating their potential as therapeutic agents in treating infectious diseases (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Enzyme Inhibition
Synthesized compounds with the chlorophenyl and pyrrol-1-yl structures have shown activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the treatment of neurodegenerative diseases like Alzheimer's. The study demonstrated that certain derivatives exhibit significant enzyme inhibitory activities, suggesting their potential application in developing treatments for neurological disorders (Rehman et al., 2013).
Anticancer Potential
Research into the anticancer properties of related compounds, particularly those featuring the 1,2,4-triazole ring system and acetamide group, has identified several derivatives with promising anticancer activities. These compounds have been tested against various cancer cell lines, showing efficacy in inhibiting cell proliferation. Such findings highlight the potential of these derivatives in oncology, offering a basis for further development into anticancer drugs (Zyabrev et al., 2022).
Herbicide Development
The chloroacetamide group, a common feature in these compounds, is well-known for its application in developing herbicides. Studies on chloroacetamide derivatives have shown their effectiveness in inhibiting fatty acid synthesis in certain algae, indicating their potential use as selective herbicides for controlling unwanted vegetation in agricultural settings (Weisshaar & Böger, 1989).
Eigenschaften
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-29-16-10-8-15(9-11-16)23-19(28)14-30-21-25-24-20(17-6-2-3-7-18(17)22)27(21)26-12-4-5-13-26/h2-13H,14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBFSSCUKZTZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-butyl-4,5-diphenyl-2-({(E)-[3-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrrole-3-carbonitrile](/img/structure/B2706331.png)


![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2706338.png)
![1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine](/img/structure/B2706339.png)
![ethyl 3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2706340.png)
![5-(3-hydroxy-4-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2706341.png)
![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2706344.png)
![6-(6-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2706345.png)
![(3Z)-3-{[3-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2706346.png)
![N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2706347.png)
![5-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2706350.png)
